Technical Monograph: Fmoc-O-cyclohexylmethyl-L-tyrosine
Technical Monograph: Fmoc-O-cyclohexylmethyl-L-tyrosine
This technical guide details the properties, synthesis, and applications of Fmoc-O-cyclohexylmethyl-L-tyrosine , a specialized non-canonical amino acid (NCAA) derivative.[1]
[1]
Part 1: Chemical Identity & CAS Status[2]
Compound Name: N-alpha-(9-Fluorenylmethoxycarbonyl)-O-cyclohexylmethyl-L-tyrosine
Abbreviation: Fmoc-Tyr(Cym)-OH or Fmoc-Tyr(O-CH2cHex)-OH
Molecular Formula: C
CAS Number Search Result
Status: No dedicated CAS Registry Number assigned in public commercial catalogs.
Unlike standard derivatives such as Fmoc-Tyr(tBu)-OH (CAS: 71989-38-3) or Fmoc-Tyr(Me)-OH (CAS: 77128-72-4), the cyclohexylmethyl variant is a specialized research intermediate .[1] It is typically synthesized in situ on solid phase or prepared via custom synthesis for specific structural biology applications (e.g., HIV-1 gp120 interaction studies).[1]
Critical Distinction: Do not confuse this with Fmoc-O-cyclohexyl-L-tyrosine (Fmoc-Tyr(cHex)-OH), where the cyclohexyl ring is directly attached to the oxygen.[1] The "methyl" spacer in cyclohexylmethyl significantly alters the steric profile and flexibility of the side chain.
Part 2: Synthesis & Manufacturing Protocols
Since this compound is not a standard catalog item, researchers must synthesize it.[1] Below is a self-validating protocol based on Mitsunobu etherification , which offers the highest regioselectivity and prevents racemization of the chiral center.
Protocol: Solution-Phase Synthesis via Mitsunobu
Objective: Selective O-alkylation of the tyrosine phenol without affecting the Fmoc or carboxyl groups.
Reagents:
-
Starting Material: Fmoc-L-Tyrosine Methyl Ester (Fmoc-Tyr-OMe).[1] Note: The carboxyl group must be protected to prevent esterification of the wrong site.
-
Alcohol: Cyclohexylmethanol (1.1 eq).[1]
-
Coupling Agents: Triphenylphosphine (PPh
, 1.2 eq) and Diisopropyl azodicarboxylate (DIAD, 1.2 eq).[1] -
Solvent: Anhydrous THF (Tetrahydrofuran).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve Fmoc-Tyr-OMe (1.0 eq) and PPh
(1.2 eq) in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[1] -
Addition: Add Cyclohexylmethanol (1.1 eq).
-
Activation: Dropwise add DIAD (1.2 eq) over 15 minutes. The solution should turn pale yellow.[1]
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1]
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO
and Brine. -
Purification: Flash chromatography (Silica gel) to isolate Fmoc-Tyr(Cym)-OMe .
-
Hydrolysis (Critical Step): To obtain the free acid for SPPS, treat the ester with LiOH/THF/Water at 0°C. Caution: Monitor pH strictly to avoid removing the base-labile Fmoc group.[1] Acidify with 1M HCl to pH 3 and extract immediately.[1]
Visualization: Synthesis Pathway
Caption: Figure 1. Mitsunobu synthesis route for Fmoc-Tyr(Cym)-OH, ensuring preservation of the Fmoc group during final ester hydrolysis.
Part 3: Chemical Properties & Stability
This derivative is designed for permanent modification , not transient protection.[1]
Stability Profile
-
TFA Stability: High.[1] The cyclohexylmethyl ether is an alkyl ether.[1] Unlike tert-butyl (tBu) or trityl (Trt) groups, it will not cleave during standard TFA cleavage (95% TFA).[1]
-
Implication: The cyclohexylmethyl group remains on the peptide after cleavage from the resin.
-
-
Base Stability: Stable to 20% Piperidine (standard Fmoc deprotection).[1]
-
Removal: If removal is required (rare), it requires harsh conditions such as HBr/Acetic Acid or BBr
, which are generally incompatible with sensitive peptides.
Physicochemical Impact[3]
-
Lipophilicity: Significantly increases the LogP of the peptide compared to native Tyrosine.
-
Steric Bulk: The cyclohexyl ring adds significant volume (approx. 6 carbons in a chair conformation) extended by a methylene spacer.[1] This is used to fill hydrophobic pockets in receptor targets.[1]
Part 4: Applications in Drug Discovery
Interfacial Cavity Filling (HIV-1 gp120)
The primary documented application of this specific derivative is in the optimization of CD4-mimetic miniproteins.[1] The cyclohexylmethyl group acts as a "hydrophobic plug."[1]
-
Mechanism: The large, hydrophobic cyclohexyl ring extends into the Phe43 cavity of the HIV-1 gp120 envelope glycoprotein.
-
Efficacy: This modification has been shown to enhance the binding affinity of miniproteins by optimizing van der Waals contacts within the hydrophobic core of the viral protein.
Membrane Permeability
Incorporating Fmoc-Tyr(Cym)-OH into peptide therapeutics can improve passive membrane permeability by masking the polar phenolic hydroxyl group and increasing the overall lipophilicity of the sequence.[1]
Part 5: Solid-Phase Peptide Synthesis (SPPS) Integration
When using Fmoc-Tyr(Cym)-OH in automated synthesis, standard protocols must be adjusted due to steric hindrance.[1]
Data Table: SPPS Coupling Parameters
| Parameter | Standard Condition | Optimized for Fmoc-Tyr(Cym)-OH | Rationale |
| Coupling Reagent | HBTU or DIC/HOBt | HATU / HOAt | Stronger activation required for bulky AA.[1] |
| Coupling Time | 30–45 mins | 2 x 60 mins (Double Couple) | Ensures complete acylation despite sterics.[1] |
| Solvent | DMF | DMF / NMP (1:1) | NMP improves swelling for hydrophobic sequences.[1] |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H2O | Standard TFA Cocktail | The side chain is stable; no special scavengers needed for it.[1] |
Visualization: SPPS Decision Logic
Caption: Figure 2. Decision tree for coupling sterically hindered Fmoc-Tyr(Cym)-OH residues.
References
-
Design of CD4-Mimetic Miniproteins
-
Title: Interfacial cavity filling to optimize CD4-mimetic miniprotein interactions with the HIV-1 surface protein.[1]
-
Source: National Institutes of Health (NIH) / PubMed Central.[1]
- Context: Describes the synthesis of O-(cyclohexylmethyl)-L-tyrosine on Wang resin and its use in targeting gp120.
-
URL:[Link]
-
-
Cyclohexyl Ether Protection (Related Chemistry)
-
General Fmoc-Tyr Derivatives (Comparison)
Sources
- 1. (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid | C24H21NO5 | CID 6957986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-Tyr(tBu)-OH = 98.0 HPLC 71989-38-3 [sigmaaldrich.com]
- 3. Fmoc-Tyr(tBu)-OH = 98.0 HPLC 71989-38-3 [sigmaaldrich.com]
- 4. 71989-38-3|Fmoc-Tyr(tBu)-OH|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
